

Application Notes and Protocols: Strategies for the Total Synthesis of Valeriotetrate C

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Compound of Interest

Compound Name: Valeriotetrate C

Cat. No.: B1162202

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Abstract

Valeriotetrate C is a naturally occurring antibiotic with potent activity against a range of bacteria, making it a molecule of significant interest for therapeutic development.[1] As of the latest literature review, a completed total synthesis of **Valeriotetrate C** has not been publicly reported. This document provides a forward-looking analysis of potential synthetic strategies, outlining key challenges and plausible methodologies that could be employed in its construction. The content is intended to serve as a foundational resource for research groups aiming to embark on the total synthesis of this complex natural product.

Introduction to Valeriotetrate C

Valeriotetrate C is a secondary metabolite produced by marine-derived actinomycetes.[1] Its primary mode of action is the inhibition of bacterial cell wall synthesis, which leads to bactericidal effects against both Gram-positive and Gram-negative bacteria.[1] The potential of **Valeriotetrate C** to combat antibiotic-resistant pathogens underscores the importance of developing a synthetic route to access this molecule and its analogs for further biological evaluation.[1]

Chemical Structure:

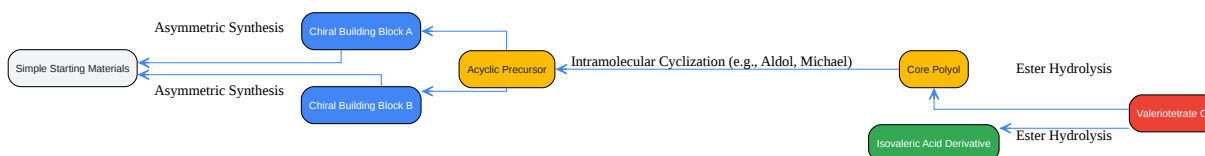
- Molecular Formula: $C_{37}H_{58}O_{15}$ [1]

- Molecular Weight: 742.8 g/mol [1]
- Key Features: The structure of **Valeriotetrate C** is characterized by a highly substituted carbocyclic core, multiple stereocenters, and several ester functionalities. A detailed synthetic approach must address the stereoselective formation of these features.

Proposed Retrosynthetic Analysis

Given the absence of a published total synthesis, a hypothetical retrosynthetic analysis is proposed to deconstruct the molecule into simpler, more readily available starting materials. This analysis identifies key disconnections and the strategic bond formations that would be critical to a successful synthesis.

A plausible retrosynthetic pathway for **Valeriotetrate C** is outlined below. The strategy hinges on the disconnection of the ester linkages to reveal a core polyol structure and the corresponding carboxylic acid side chains. The carbocyclic core could then be disconnected via reactions that are known to form carbon-carbon bonds reliably and with high stereocontrol.



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References

- 1. Valeriotetrate C | 904891-20-9 | ELB89120 | Biosynth [biosynth.com]
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